molecular formula C11H7F3N2O2S B14074971 (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid

(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid

Cat. No.: B14074971
M. Wt: 288.25 g/mol
InChI Key: ZNNUUMCYXJGCMA-UHFFFAOYSA-N
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Description

(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzoimidazole ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, coupling the benzoimidazole derivative with an appropriate acrylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol or alkane.

    Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The benzoimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)butanoic acid: Contains a butanoic acid moiety.

Uniqueness

(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can participate in additional chemical reactions such as polymerization

Properties

Molecular Formula

C11H7F3N2O2S

Molecular Weight

288.25 g/mol

IUPAC Name

3-[4-(trifluoromethylsulfanyl)-1H-benzimidazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-10-6(2-4-8(17)18)1-3-7-9(10)16-5-15-7/h1-5H,(H,15,16)(H,17,18)

InChI Key

ZNNUUMCYXJGCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C=CC(=O)O)SC(F)(F)F)N=CN2

Origin of Product

United States

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